molecular formula C12H19NO2 B1291030 {3-[3-(Dimethylamino)propoxy]phenyl}methanol CAS No. 912569-56-3

{3-[3-(Dimethylamino)propoxy]phenyl}methanol

Cat. No.: B1291030
CAS No.: 912569-56-3
M. Wt: 209.28 g/mol
InChI Key: BABQTNDHVRVEJD-UHFFFAOYSA-N
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Description

{3-[3-(Dimethylamino)propoxy]phenyl}methanol is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a dimethylamino group attached to a propoxy chain, which is further connected to a phenyl ring bearing a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[3-(Dimethylamino)propoxy]phenyl}methanol typically involves the reaction of 3-hydroxybenzeneboronic acid with dimethylaminopropyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {3-[3-(Dimethylamino)propoxy]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

{3-[3-(Dimethylamino)propoxy]phenyl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {3-[3-(Dimethylamino)propoxy]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-[3-(Dimethylamino)propoxy]phenyl}methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Biological Activity

{3-[3-(Dimethylamino)propoxy]phenyl}methanol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications and effects.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a propoxy chain linked to a phenolic moiety . This unique structure suggests diverse interactions with biological targets, enhancing its potential for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions modulate the activity of target molecules, leading to various biological effects, including enzyme inhibition and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit lysosomal phospholipase A2, which is crucial in the metabolism of phospholipids. This inhibition can lead to pathological conditions like phospholipidosis when exposed to certain drugs .
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential protective effects against oxidative stress.
  • Cytotoxicity : Studies have indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

  • Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibits the activity of phospholipase A2 at concentrations that suggest therapeutic relevance. For example, a study reported significant inhibition at concentrations around 50 μM .
  • Cytotoxicity Testing : In a comparative study involving cancer cell lines such as MDA-MB-231 and U251 MG, derivatives showed IC50 values ranging from 11.20 μM to 18.00 μM, indicating their potential as anticancer agents .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound's interaction with molecular targets could lead to downregulation of pro-inflammatory pathways, providing insights into its anti-inflammatory properties.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-AminophenolAmino group instead of dimethylaminoAnalgesic properties
3-(Dimethylamino)-1-butanolShorter alkyl chainPotential antidepressant activity
4-Hydroxy-N,N-dimethylanilineHydroxyl and dimethylamino groupsAntioxidant and anticancer effects

This table highlights the distinct properties and potential applications of this compound compared to other compounds.

Properties

IUPAC Name

[3-[3-(dimethylamino)propoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-13(2)7-4-8-15-12-6-3-5-11(9-12)10-14/h3,5-6,9,14H,4,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABQTNDHVRVEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640314
Record name {3-[3-(Dimethylamino)propoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-56-3
Record name 3-[3-(Dimethylamino)propoxy]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912569-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[3-(Dimethylamino)propoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(Dimethylamino)propoxy]benzyl alcohol
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Synthesis routes and methods

Procedure details

Cesium carbonate (15.4 g) was added to a solution of 3-hydroxymethyl-phenol (3 g) in DMF (80 mL). To this mixture was added (3-chloro-propyl)-dimethyl-amine hydrochloride (4 g). The mixture was heated at 80° C. for 20 hours then allowed to cool. The reaction mixture was poured into water and extracted with ethyl acetate.
Name
Cesium carbonate
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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